REACTION_CXSMILES
|
[NH3:1].CC(O)C.[CH3:6][O:7][C:8]1[N:13]=[CH:12][C:11]([NH:14][C:15]2[C:20]([C:21]3[N:26]=[C:25]([CH3:27])[N:24]=[C:23](SC)[N:22]=3)=[CH:19][C:18]([CH2:30][N:31]3[CH2:36][CH2:35][N:34]([S:37]([CH3:40])(=[O:39])=[O:38])[CH2:33][CH2:32]3)=[CH:17][N:16]=2)=[CH:10][CH:9]=1>>[CH3:6][O:7][C:8]1[N:13]=[CH:12][C:11]([NH:14][C:15]2[C:20]([C:21]3[N:26]=[C:25]([CH3:27])[N:24]=[C:23]([NH2:1])[N:22]=3)=[CH:19][C:18]([CH2:30][N:31]3[CH2:32][CH2:33][N:34]([S:37]([CH3:40])(=[O:38])=[O:39])[CH2:35][CH2:36]3)=[CH:17][N:16]=2)=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
N-(6-methoxypyridin-3-yl)-3-(4-methyl-6-(methylthio)-1,3,5-triazin-2-yl)-5-((4-(methylsulfonyl)piperazin-1-yl)methyl)pyridin-2-amine
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Quantity
|
221 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=N1)NC1=NC=C(C=C1C1=NC(=NC(=N1)C)SC)CN1CCN(CC1)S(=O)(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the mixture was sealed
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
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CUSTOM
|
Details
|
chromatographed through a RediSep®, Teledyne ISCO, Lincoln, Nebr
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Type
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WASH
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Details
|
by washing of the isolated solid with MeOH
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=N1)NC1=NC=C(C=C1C1=NC(=NC(=N1)C)N)CN1CCN(CC1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.241 mmol | |
AMOUNT: MASS | 117 mg | |
YIELD: PERCENTYIELD | 56.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |